Amifostine disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amifostine disodium is a chemical compound with the molecular formula C5H13N2Na2O3PS and a molecular weight of 258.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of aminopropylamino-ethylthiophosphate, disodium salt involves several steps:
Reaction of Propanediamine with Epoxyethane: This reaction produces N-hydroxyethylpropanediamine.
Reaction with Hydrobromic Acid: The resulting N-hydroxyethylpropanediamine is treated with 40% hydrobromic acid to form N-(2-bromoethyl)propanediamine dihydrobromide.
Reaction with Sodium Thiophosphate Decahydrate: Finally, the N-(2-bromoethyl)propanediamine dihydrobromide reacts with sodium thiophosphate decahydrate to yield aminopropylamino-ethylthiophosphate, disodium salt.
Chemical Reactions Analysis
Amifostine disodium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Amifostine disodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Mechanism of Action
The mechanism of action of aminopropylamino-ethylthiophosphate, disodium salt involves its conversion to an active metabolite, WR-1065, through the action of membrane alkaline phosphatase. This active metabolite accumulates in normal tissues, where it scavenges free radicals and inactivates cytotoxic drugs, thereby protecting normal cells from damage. The compound’s selective accumulation in normal tissues is due to differences in pH and enzyme activity between normal and tumor tissues .
Comparison with Similar Compounds
Amifostine disodium can be compared with other similar compounds, such as:
Amifostine: This compound is also known for its protective effects in chemotherapy and radiotherapy.
Ethyol: Another name for amifostine, highlighting its use as a cytoprotective agent.
This compound stands out due to its
Properties
CAS No. |
59178-37-9 |
---|---|
Molecular Formula |
C5H13N2Na2O3PS |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
disodium;N'-(2-phosphonatosulfanylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C5H15N2O3PS.2Na/c6-2-1-3-7-4-5-12-11(8,9)10;;/h7H,1-6H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI Key |
SWWAWQGXMDVHTK-UHFFFAOYSA-L |
SMILES |
C(CN)CNCCSP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(CN)CNCCSP(=O)([O-])[O-].[Na+].[Na+] |
Appearance |
Solid powder |
59178-37-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
20537-88-6 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amifostine sodium, WR 2721 sodium, WR2721 sodium, WR-2721 sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.